N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole ring linked to a 1,2,4-oxadiazole moiety via an acetamide bridge. The oxadiazole ring is substituted with a 4-methylphenyl group, while the acetamide nitrogen is bonded to a cyclohexyl substituent. This structural motif is common in medicinal chemistry due to the oxadiazole's metabolic stability and the pyrrole's role in hydrogen bonding interactions.
The use of catalysts like pyridine and zeolite (Y-H) in related acetamide derivatives (e.g., hydroxyacetamide compounds) suggests similar conditions may apply for optimizing yield and purity.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVTYMAWSCJUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines various heterocyclic moieties, which often correlate with diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyclohexyl group, a pyrrole ring, and an oxadiazole moiety, which are known for their roles in various biological activities.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and pyrrole rings exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial efficacy of similar compounds, several derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various screenings. A notable study screened a library of compounds on multicellular spheroids and identified promising candidates with significant cytotoxic effects against cancer cell lines . The oxadiazole moiety is particularly recognized for its ability to inhibit cancer cell proliferation.
The proposed mechanism of action for compounds like this compound includes the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell growth. For example, compounds that target the p38 mitogen-activated protein kinase pathway have shown promise in reducing inflammation and tumor growth .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives showed that this compound exhibited potent activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans. The compound's ability to disrupt biofilm formation is critical in treating persistent infections .
Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, N-cyclohexyl derivatives were screened against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutics .
Data Table: Biological Activities Overview
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Cleavage to form 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acid and cyclohexylamine .
- Basic Hydrolysis : Requires NaOH (2M) at 60°C for 8h, yielding the same carboxylic acid .
The oxadiazole ring remains stable under mild hydrolysis but degrades in concentrated HCl (>6M) .
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring participates in electrophilic substitution, though reactivity is modulated by the adjacent oxadiazole:
- Nitration : Forms 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C .
- Sulfonation : Limited reactivity due to steric hindrance from the oxadiazole substituent .
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagents/Conditions | Product Structure | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro group at C3 of pyrrole | 40% yield |
| Halogenation | Cl₂, FeCl₃, 25°C | No reaction observed | Steric hindrance |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety exhibits stability in neutral conditions but undergoes:
- Ring-Opening : In strong acids (e.g., H₂SO₄, 12M) to form nitrile and hydroxylamine byproducts .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding imidazoline derivatives .
Nucleophilic Substitution at the Acetamide Group
The cyclohexylamine group can be replaced by stronger nucleophiles:
- Thiols : Forms thioacetamide derivatives in DMF with NaH .
- Grignard Reagents : Limited reactivity due to steric bulk of the cyclohexyl group .
Thermal and Photochemical Stability
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The target compound shares a core structure with several analogs, differing primarily in the substituent on the acetamide nitrogen and modifications to the aromatic/heterocyclic systems. Key analogs include:
*Presumed based on analogs; †Calculated from analogous structures.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to phenyl (e.g., 2-ethylphenyl in ) or smaller aliphatic substituents (e.g., tert-butyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : The cyclopentyl analog () has reduced steric bulk compared to cyclohexyl, which may influence binding affinity in biological targets.
Pharmacological Potential
While specific data for the target compound are unavailable, structural analogs are frequently screened for antiproliferative, antimicrobial, or enzyme-inhibitory activities. For example:
- N-[4-(dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide () is cataloged as a screening compound, suggesting interest in its bioactivity.
- The benzodioxol variant () may exhibit enhanced binding to aromatic-rich biological targets due to its extended π-system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
